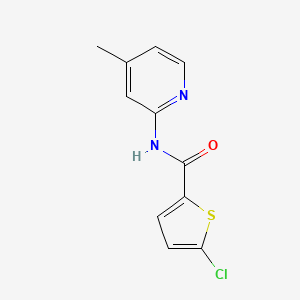

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWYBNRUODNYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329672 | |

| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868213-01-8 | |

| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

The carboxylic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction typically achieves completion within 2–3 hours, as monitored by thin-layer chromatography (TLC). Excess thionyl chloride is removed via vacuum distillation, yielding the acyl chloride intermediate as a pale-yellow liquid.

Amide Bond Formation

The acyl chloride is subsequently reacted with 4-methylpyridin-2-amine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize HCl generated during the reaction. Solvents like DCM or ethyl acetate are employed at 0–5°C to minimize side reactions. The crude product is purified via recrystallization from ethanol/water mixtures, achieving yields of 68–72%.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (amide formation) | |

| Yield (Overall) | 68–72% | |

| Purity (HPLC) | >98% |

Titanium Tetrachloride-Catalyzed Condensation

An alternative one-pot method utilizes titanium tetrachloride (TiCl₄) as a Lewis acid catalyst to directly couple 5-chlorothiophene-2-carboxylic acid with 4-methylpyridin-2-amine. This approach, adapted from analogous syntheses of pyrazine derivatives, eliminates the need for isolating the acyl chloride intermediate.

Reaction Mechanism

TiCl₄ activates the carboxylic acid by forming a reactive intermediate, facilitating nucleophilic attack by the amine. The reaction is conducted in anhydrous DCM under nitrogen atmosphere, with pyridine added to scavenge HCl. After 12–16 hours at room temperature, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate.

Optimization Insights

- Catalyst Loading : A molar ratio of 1:1.2 (acid:TiCl₄) maximizes yield.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) outperform THF due to better TiCl₄ solubility.

- Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Comparative Table:

| Condition | TiCl₄ Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 12–16 hrs | 3–4 hrs |

| Catalyst Required | Yes | No |

| Purification Complexity | Moderate | Low |

Coupling Agent-Assisted Synthesis

Modern peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), offer a mild alternative for amide bond formation. This method is particularly advantageous for heat-sensitive substrates.

Procedure Overview

5-Chlorothiophene-2-carboxylic acid is dissolved in dimethylformamide (DMF) and treated with EDC/HOBt (1:1 molar ratio) to activate the carboxyl group. 4-Methylpyridin-2-amine is added dropwise, and the reaction proceeds at room temperature for 24 hours. The product is isolated via aqueous workup (dilute HCl) and recrystallized from methanol.

Advantages and Limitations

- Yield : 65–70%, slightly lower than TiCl₄ or acid chloride methods.

- Side Reactions : Minimal epimerization or hydrolysis.

- Cost : Higher due to coupling agent expenses.

Industrial-Scale Production Considerations

Patents disclose scalable adaptations of the acid chloride route, emphasizing continuous flow reactors and automated systems to enhance efficiency. Key industrial parameters include:

- Temperature Control : Jacketed reactors maintain −10°C during acyl chloride formation.

- Solvent Recovery : Distillation units recycle DCM, reducing waste.

- Throughput : 50–100 kg batches achieve 85% purity pre-recrystallization.

Structural Validation and Purity Assessment

All synthetic routes require rigorous characterization:

- Infrared Spectroscopy (IR) : C=O stretch at 1650–1670 cm⁻¹, N–H bend at 3300–3350 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : m/z 281.0321 [M+H]⁺.

Methodological Recommendations

For laboratory-scale synthesis, the TiCl₄-catalyzed method balances yield and simplicity. Industrial applications favor the acid chloride route due to scalability and cost-effectiveness. Coupling agents are reserved for sensitive substrates requiring mild conditions.

Analyse Chemischer Reaktionen

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibits significant antibacterial activity, particularly against extended-spectrum beta-lactamase-producing strains of Escherichia coli. In vitro studies have demonstrated that derivatives of this compound show enhanced efficacy against antibiotic-resistant bacteria. The mechanism of action involves binding interactions with target proteins, characterized by hydrogen bonding and hydrophobic interactions .

Key Findings on Antibacterial Activity :

- Target Pathogen : Escherichia coli (ESBL-producing strains)

- Mechanism : Inhibition of bacterial growth through specific binding to β-lactamase enzymes.

- Efficacy : Compounds derived from this structure have shown improved activity compared to traditional antibiotics, positioning them as promising candidates for addressing antibiotic resistance challenges.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide | Similar core structure without chlorine | Moderate antibacterial activity |

| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Bromine substitution on thiophene | Enhanced antibacterial properties |

| N-(Pyridin-3-yl)thiophene-2-carboxamide | Different pyridine substitution | Potentially lower activity against bacteria |

The unique chloro substitution on the thiophene ring is critical for its specific biological activity profile, particularly against resistant bacterial strains.

Case Studies

-

Antibacterial Efficacy Study :

A study published in MDPI evaluated various synthesized N-(4-methylpyridin-2-yl)thiophene-2-carboxamides for their antibacterial properties against ESBL-producing E. coli. The results indicated that certain derivatives showed significantly higher activity compared to existing antibiotics, highlighting their potential as novel therapeutic agents . -

Mechanistic Insights :

Computational docking studies revealed that the binding interactions between these compounds and target proteins involve critical hydrogen bonds and hydrophobic contacts, which stabilize the complexes and enhance their inhibitory effects against bacterial enzymes .

Wirkmechanismus

The antibacterial activity of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is primarily attributed to its ability to inhibit the β-lactamase enzyme in bacteria. By binding to the active site of the enzyme, the compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains . This mechanism of action highlights the compound’s potential in combating antibiotic resistance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Modifications

The biological activity of thiophene-2-carboxamide derivatives is highly sensitive to substitutions on both the thiophene and pyridine rings. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Thiophene-2-Carboxamide Derivatives

Pharmacological and Physicochemical Properties

- Polar groups (e.g., hydroxyethyl in ) may improve solubility.

Biologische Aktivität

5-Chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiophene core and a carboxamide group, with a 4-methylpyridine moiety that enhances its biological efficacy. Research has primarily focused on its antibacterial properties, especially against resistant strains of bacteria.

Chemical Structure and Properties

The molecular formula for 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is CHClNOS, and it has a molecular weight of 240.72 g/mol. The structure includes:

- Thiophene ring : Provides a heterocyclic framework.

- Chloro group : Enhances biological activity.

- Carboxamide functional group : Contributes to solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the thiophene core.

- Introduction of the chloro substituent.

- Coupling with the 4-methylpyridine derivative to form the final product.

Antibacterial Properties

Research indicates that 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibits significant antibacterial activity, particularly against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli. In vitro studies have shown that this compound can effectively inhibit bacterial growth, making it a promising candidate in the fight against antibiotic resistance.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| ESBL-producing E. coli | 8 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves:

- Binding Interactions : Studies utilizing computational docking techniques have revealed that the compound engages in significant binding interactions with target proteins associated with bacterial resistance. These interactions include hydrogen bonding and hydrophobic contacts, which stabilize the complex and enhance inhibition efficacy.

Case Studies and Research Findings

- Study on ESBL-producing Bacteria : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against ESBL-producing strains compared to traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .

- Structural Activity Relationship (SAR) : Research conducted on various derivatives indicated that modifications to the thiophene ring and pyridine moiety could lead to improved antibacterial properties. For instance, compounds with additional halogen substitutions exhibited increased potency .

- In Vivo Studies : Preliminary in vivo studies indicated that 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide reduced bacterial load in infected models, supporting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, and how can they be optimized for reproducibility?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene-carboxamide core followed by functionalization. For example, cyclization of precursors under controlled conditions (e.g., temperature, solvent) can yield the scaffold. Subsequent steps introduce substituents like the 4-methylpyridinyl group. Key reagents include coupling agents (e.g., EDC/HOBt) and catalysts for amide bond formation. Optimization requires strict control of stoichiometry, reaction time, and purification techniques (e.g., column chromatography) to ensure high yields and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, particularly for identifying proton environments in the thiophene and pyridine rings. X-ray crystallography provides definitive 3D structural data, revealing bond angles and intermolecular interactions. Complementary techniques include mass spectrometry (for molecular weight verification) and Infrared (IR) spectroscopy to detect functional groups like amides. Full characterization requires cross-referencing data across these methods .

Q. What are the key chemical reactions involving this compound, and how do reaction conditions influence product outcomes?

- Methodology : The compound undergoes oxidation, reduction, and substitution reactions. For example:

- Oxidation : Using agents like KMnO₄ can modify the thiophene ring’s sulfur atom.

- Reduction : LiAlH₄ may reduce amide groups to amines under anhydrous conditions.

Reaction outcomes depend on solvent polarity, temperature, and catalyst presence. Systematic variation of these parameters is essential to isolate desired products .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

- Methodology : Employing high-throughput screening to test reaction conditions (e.g., solvent, catalyst loading) can identify optimal parameters. For instance, using palladium catalysts for cross-coupling steps or microwave-assisted synthesis may enhance efficiency. Monitoring reaction progress via TLC or HPLC helps terminate reactions at peak yield. Post-synthetic purification via recrystallization or preparative HPLC ensures product integrity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent controls). Standardizing protocols (e.g., using identical cell viability assays like MTT) and validating results with orthogonal methods (e.g., SPR for binding affinity) are critical. Meta-analyses of published data, accounting for variables like compound purity and concentration, can resolve inconsistencies .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Quantitative Structure-Activity Relationship (QSAR) models, built from structural descriptors (e.g., logP, polar surface area), predict bioactivity. Validating predictions with in vitro assays ensures reliability .

Q. Which biological targets are most promising for this compound, and how are binding assays designed?

- Methodology : Prioritize targets (e.g., kinases, GPCRs) based on structural similarity to known ligands. Competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition assays (e.g., luciferase-based) quantify activity. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are essential to confirm specificity .

Q. What toxicity profiles should be evaluated preclinically, and which assays are recommended?

- Methodology : Assess acute toxicity (OECD Guidelines 423/425) via oral, dermal, and inhalation routes in rodent models. In vitro assays (e.g., Ames test for mutagenicity, hERG inhibition for cardiotoxicity) screen for risks. Chronic toxicity studies (28-day repeat dose) inform safety margins. Data interpretation must align with regulatory standards (e.g., ICH S1/S2) .

Q. How can environmental fate studies be designed to evaluate ecological impact?

- Methodology : Conduct biodegradation (OECD 301), bioaccumulation (logKow), and aquatic toxicity (Daphnia magna LC₅₀) tests. High-performance liquid chromatography (HPLC) monitors degradation products. Computational models (EPI Suite) predict environmental persistence and bioaccumulation potential. Field studies track residue levels in soil/water compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.